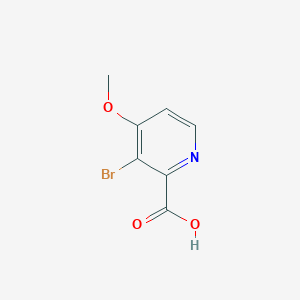
3-Bromo-4-methoxypyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine-2-carboxylic acid typically involves the bromination of 4-methoxypyridine followed by carboxylation. One common method starts with 4-methoxypyridine, which undergoes bromination using bromine or a brominating agent to yield 3-bromo-4-methoxypyridine. This intermediate is then subjected to carboxylation to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on reducing impurities, optimizing reaction conditions, and ensuring environmental compliance by minimizing waste and using safer reagents .
化学反応の分析
Types of Reactions
3-Bromo-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Bromo-4-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is valuable in medicinal chemistry for the development of new drugs and in organic synthesis for creating complex molecules . Its derivatives may exhibit biological activity, making it a useful compound in drug discovery and development .
作用機序
The mechanism of action of 3-Bromo-4-methoxypyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the structure of the derivative and its intended use .
類似化合物との比較
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the carboxylic acid group.
4-Bromopyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Similar but with a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-4-methoxypyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination of functional groups makes it versatile for various chemical reactions and applications in synthesis and medicinal chemistry .
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
3-bromo-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChIキー |
PFGDLWWTOWVIDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


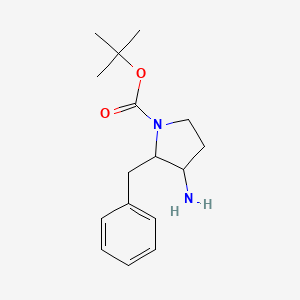
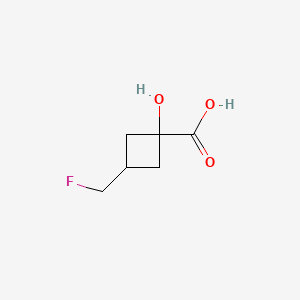
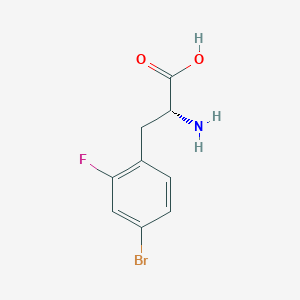
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
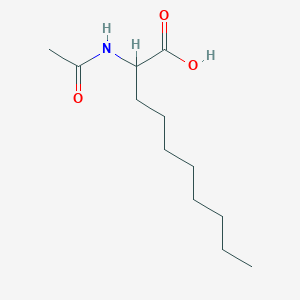

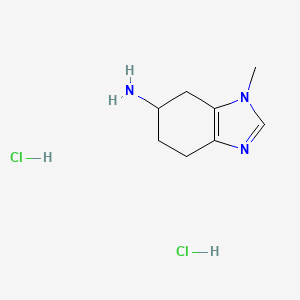
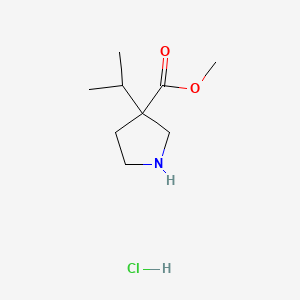
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
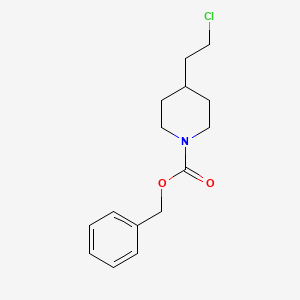
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
